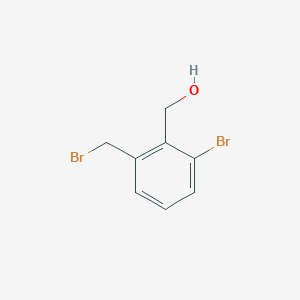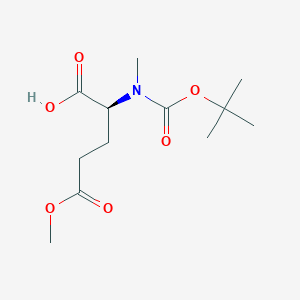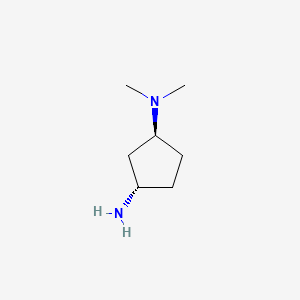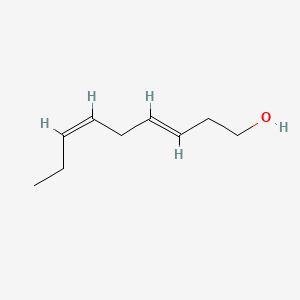
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride is an organic compound that belongs to the class of phosphonium salts It is characterized by the presence of a triphenylphosphonium group attached to a (4-(dimethylamino)phenyl) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumchloride typically involves the reaction of (4-(dimethylamino)phenyl)phosphine with triphenylphosphine in the presence of a suitable halogenating agent, such as phosphorus trichloride or phosphorus tribromide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to target specific cellular pathways.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other phosphonium salts.
Mécanisme D'action
The mechanism by which (4-(Dimethylamino)phenyl)triphenylphosphoniumchloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways. For example, in biological systems, it may disrupt mitochondrial function, leading to apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Dimethylamino)phenyl)diphenylphosphine
- (4-(Dimethylamino)phenyl)phosphonic acid
- (4-(Dimethylamino)benzyl)triphenylphosphonium bromide
Uniqueness
(4-(Dimethylamino)phenyl)triphenylphosphoniumchloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits enhanced stability under various conditions, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C26H25ClNP |
|---|---|
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
[4-(dimethylamino)phenyl]-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H25NP.ClH/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
RIEUNTPJBSURTK-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)



![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)

![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)





![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)
